[3-(1-Benzofuran-5-yl)-2-fluoropropyl](methyl)aminehydrochloride
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Overview
Description
3-(1-Benzofuran-5-yl)-2-fluoropropylaminehydrochloride: is a chemical compound that features a benzofuran ring, a fluorinated propyl chain, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-5-yl)-2-fluoropropylaminehydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones or the use of metal-catalyzed reactions.
Introduction of the Fluorinated Propyl Chain: The fluorinated propyl chain can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or copper are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 3-(1-Benzofuran-5-yl)-2-fluoropropylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Its benzofuran moiety is known for its biological activity, including anti-tumor and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-5-yl)-2-fluoropropylaminehydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The fluorinated propyl chain and methylamine group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, lacking the fluorinated propyl chain and methylamine group.
2-Fluoropropylamine: Contains the fluorinated propyl chain and amine group but lacks the benzofuran ring.
Methylaminehydrochloride: A basic amine compound without the benzofuran ring or fluorinated propyl chain.
Uniqueness: 3-(1-Benzofuran-5-yl)-2-fluoropropylaminehydrochloride is unique due to its combination of a benzofuran ring, a fluorinated propyl chain, and a methylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClFNO |
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Molecular Weight |
243.70 g/mol |
IUPAC Name |
3-(1-benzofuran-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNO.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
InChI Key |
JIRPLABPONVPFU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1=CC2=C(C=C1)OC=C2)F.Cl |
Origin of Product |
United States |
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